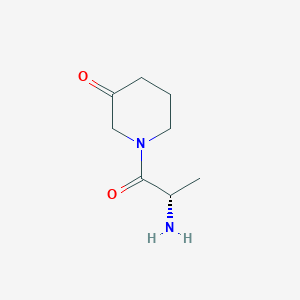

(S)-1-(2-Aminopropanoyl)piperidin-3-one

Description

Properties

IUPAC Name |

1-[(2S)-2-aminopropanoyl]piperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(9)8(12)10-4-2-3-7(11)5-10/h6H,2-5,9H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAVGFJSRBGLMC-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCC(=O)C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies for S 1 2 Aminopropanoyl Piperidin 3 One Scaffold

Functionalization of the Piperidin-3-one (B1582230) Ring

The piperidin-3-one ring offers two primary sites for chemical modification: the carbonyl group at the 3-position and the adjacent α-carbon atoms. These sites allow for a range of transformations to introduce molecular diversity.

Modifications at the Carbonyl Group

The ketone functionality at the C-3 position of the piperidine (B6355638) ring is a key handle for a variety of chemical transformations. Standard carbonyl chemistry can be applied to introduce new functional groups and alter the structural and electronic properties of the scaffold.

One of the most common reactions is reductive amination , which converts the ketone into a secondary or tertiary amine. This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. wikipedia.orgchim.it A variety of primary and secondary amines can be used as nucleophiles, and common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgpearson.com The choice of amine and reducing agent can be tailored to achieve specific outcomes and introduce a wide array of substituents at the 3-position. For instance, reductive amination of N-Boc-piperidin-4-one with 3,4-dichloroaniline (B118046) has been successfully employed in the synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine. researchgate.net While this example involves a 4-piperidone, the principle is directly applicable to the 3-piperidone scaffold.

Another important modification is the Wittig reaction and its variants, which can convert the carbonyl group into a carbon-carbon double bond. This allows for the introduction of various substituted alkylidene groups. For example, in the synthesis of certain piperidine derivatives, a Wittig reaction has been used to introduce a C2 chain, which can be further functionalized. nih.gov

The carbonyl group can also be transformed into a hydroxyl group through reduction . Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used to yield the corresponding 3-hydroxypiperidine (B146073) derivative. This alcohol can then serve as a handle for further functionalization, such as etherification or esterification.

The following table summarizes potential modifications at the carbonyl group based on reactions of analogous piperidone systems.

| Reaction | Reagents | Product Type | Potential for Diversity |

| Reductive Amination | R¹R²NH, NaBH₃CN or NaBH(OAc)₃ | 3-Amino-piperidine derivatives | High (diverse amines can be used) |

| Wittig Reaction | Ylide (e.g., Ph₃P=CHR) | 3-Alkylidene-piperidine derivatives | Moderate (depends on ylide stability and reactivity) |

| Reduction | NaBH₄, LiAlH₄ | 3-Hydroxy-piperidine derivatives | High (alcohol can be further functionalized) |

α-Functionalization of the Ketone

The carbon atoms adjacent to the carbonyl group (α-carbons) in the piperidin-3-one ring are susceptible to enolization, which allows for their functionalization. These reactions are typically carried out under basic or acidic conditions to generate an enolate or enol intermediate, which can then react with various electrophiles.

α-Arylation of ketones is a powerful tool for creating carbon-carbon bonds. Palladium-catalyzed α-arylation of N-Boc protected piperidones has been demonstrated, allowing for the introduction of various aryl groups at the α-position. whiterose.ac.uk This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Alkylation at the α-position can be achieved by treating the N-acyl piperidone with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, followed by the addition of an alkyl halide. The regioselectivity of this reaction (i.e., alkylation at C-2 versus C-4) can be influenced by the reaction conditions and the nature of the N-acyl group.

Furthermore, C-H functionalization strategies have been developed for piperidine rings. nih.gov While direct C-H functionalization at the C-3 position can be challenging due to the electronic effects of the nitrogen atom, catalyst-controlled C-H insertion reactions using rhodium catalysts have been shown to be effective for functionalizing other positions on the piperidine ring, which could potentially be adapted. nih.gov

The table below outlines potential α-functionalization strategies.

| Reaction | Typical Reagents | Product Type | Key Considerations |

| α-Arylation | Pd catalyst, phosphine ligand, base, aryl halide | 2- or 4-Aryl-piperidin-3-one derivatives | Regioselectivity, catalyst and ligand choice |

| α-Alkylation | Strong base (e.g., LDA), alkyl halide | 2- or 4-Alkyl-piperidin-3-one derivatives | Regioselectivity, potential for over-alkylation |

| C-H Functionalization | Rhodium catalyst, diazo compounds | Functionalized piperidine derivatives | Catalyst control of regioselectivity |

Reactions Involving the Aminopropanoyl Side Chain

The (S)-2-aminopropanoyl side chain provides a handle for modifications analogous to those used in peptide chemistry. The primary amine and the amide bond are the key reactive sites.

Amine Derivatization and Coupling Reactions

The N-terminal primary amine of the alaninoyl moiety is a versatile functional group for a wide range of derivatization reactions. The pKa of an N-terminal α-amine is typically around 8.0, which allows for selective reactions under controlled pH conditions, especially in the presence of other basic groups like the piperidine nitrogen. nih.gov

Acylation is a common method to introduce a variety of substituents onto the N-terminus. This can be achieved using acyl chlorides, anhydrides, or activated esters. N-terminal acetylation, for instance, is a common modification in peptides that can increase their stability by preventing degradation. sigmaaldrich.comlifetein.comnih.gov

Alkylation of the N-terminal amine can be achieved through reductive amination with aldehydes or ketones, similar to the modification of the piperidin-3-one carbonyl group. nih.gov This approach allows for the introduction of a wide range of alkyl and aryl groups. Selective N-terminal modification of peptides using aldehyde derivatives via reductive alkylation has been shown to be highly efficient. nih.gov

Peptide coupling reactions can be employed to extend the peptide chain from the N-terminus. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), or propylphosphonic anhydride (B1165640) (T3P®) can be used to couple additional amino acids to the free amine. bachem.comyoutube.com

The following table summarizes common amine derivatization and coupling reactions.

| Reaction | Reagents | Product Type | Benefits |

| Acylation | Acyl chlorides, anhydrides, activated esters | N-Acyl derivatives | Increased stability, mimicry of native proteins lifetein.com |

| Reductive Alkylation | Aldehydes/ketones, reducing agent | N-Alkyl derivatives | High selectivity, introduction of diverse groups nih.gov |

| Peptide Coupling | Protected amino acids, coupling reagents (e.g., HBTU, T3P®) | Extended peptide chains | Synthesis of larger peptide analogs |

Selective Modification of Amino Acid Residues

The alanine (B10760859) residue in the aminopropanoyl side chain can be a target for specific modifications, although it is generally less reactive than amino acids with functionalized side chains. However, recent advances in C-H activation chemistry have enabled the direct functionalization of otherwise unreactive C-H bonds in amino acid residues.

For instance, β-C(sp³)–H arylation of alanine residues at the C-terminus of peptides has been reported. acs.org This method utilizes a palladium catalyst and a bidentate auxiliary to achieve position-specific modification. While the target molecule is not a long peptide, the principles of this methodology could potentially be adapted to functionalize the methyl group of the alanine residue.

Side reactions common in peptide synthesis should also be considered. For example, under certain conditions, N-terminal glutamine residues can cyclize to form pyroglutamate, a reaction that can sometimes be suppressed by the addition of 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com Although the target molecule has an alanine residue, awareness of such potential side reactions is crucial when planning multi-step syntheses.

Stereochemical Integrity in Chemical Modifications

Maintaining the (S)-stereochemistry at the chiral center of the alanine residue is of paramount importance during chemical transformations, as the biological activity of chiral molecules is often highly dependent on their stereoisomeric form.

During reactions involving the aminopropanoyl side chain, particularly peptide coupling, there is a risk of racemization at the α-carbon of the alanine residue. This is more likely to occur when the carboxyl group of the amino acid is activated. The use of appropriate coupling reagents and additives, such as HOBt or Oxyma, can help to suppress racemization. bachem.comnih.gov The choice of base is also critical, with weaker bases like N-methylmorpholine (NMM) or collidine being preferred over stronger bases like diisopropylethylamine (DIPEA) in sensitive cases. bachem.comnih.gov

For reactions on the piperidin-3-one ring, the stereocenter in the side chain is relatively remote from the reaction site. However, harsh reaction conditions, such as high temperatures or strongly acidic or basic environments, could potentially lead to epimerization. Therefore, mild reaction conditions should be employed whenever possible.

Furthermore, the introduction of new stereocenters during the functionalization of the piperidin-3-one ring, for example, through the reduction of the ketone or α-alkylation, will lead to the formation of diastereomers. The stereochemical outcome of such reactions can often be influenced by the choice of reagents and reaction conditions. For example, stereoselective synthesis of piperidine derivatives can be achieved through catalyst-controlled reactions. nih.gov Chiral catalysts can be employed to favor the formation of one diastereomer over the other.

Scaffold Diversification for Library Synthesis

The inherent functionalities of the "(S)-1-(2-Aminopropanoyl)piperidin-3-one" scaffold allow for a range of chemical modifications, making it an ideal candidate for diversity-oriented synthesis. The primary amine offers a nucleophilic center for acylation, alkylation, and participation in multicomponent reactions. Concurrently, the ketone on the piperidine ring can be transformed through reactions such as reductive amination and spirocyclization. These parallel and combinatorial approaches enable the rapid generation of a diverse library of compounds from a single, readily accessible starting material.

The primary amine of the aminopropanoyl side chain is a versatile functional group for introducing molecular diversity. Standard acylation and sulfonylation reactions can be employed to generate a wide array of amides and sulfonamides.

Acylation and Sulfonylation: The reaction of the primary amine with a diverse set of acyl chlorides, sulfonyl chlorides, or carboxylic acids (using standard coupling reagents) can introduce a variety of substituents. This approach allows for the systematic exploration of the chemical space around this position, which can be crucial for modulating the pharmacological properties of the resulting compounds.

Reductive Amination: The primary amine can also undergo reductive amination with a library of aldehydes and ketones to yield secondary amines. This reaction further expands the diversity of substituents that can be introduced at this position.

The ketone functionality of the piperidin-3-one ring is another key site for introducing structural diversity.

Reductive Amination: The ketone can be converted into a secondary or tertiary amine via reductive amination with a variety of primary and secondary amines. This transformation introduces a new substituent at the 3-position of the piperidine ring and can also create a new chiral center, further increasing the structural diversity of the library.

Spirocyclization: The ketone can serve as a precursor for the synthesis of spirocyclic piperidines. For instance, reaction with a suitable bifunctional reagent can lead to the formation of a new ring system spiro-fused at the 3-position of the piperidine. Spirocyclic structures are of particular interest in drug discovery as they introduce three-dimensional complexity, which can lead to improved target affinity and selectivity.

Multicomponent reactions (MCRs) are powerful tools for generating molecular complexity in a single step and are well-suited for library synthesis. The "(S)-1-(2-Aminopropanoyl)piperidin-3-one" scaffold can participate in MCRs, such as the Ugi and Passerini reactions, by leveraging both the primary amine and the ketone functionalities.

Ugi Four-Component Reaction (U-4CR): The primary amine of the scaffold can serve as the amine component in a U-4CR, reacting with a ketone (or aldehyde), an isocyanide, and a carboxylic acid to generate complex peptide-like structures. researchgate.net

Passerini Three-Component Reaction (P-3CR): While less direct, the ketone of the piperidin-3-one ring could potentially act as the carbonyl component in a Passerini reaction with an isocyanide and a carboxylic acid to yield α-acyloxy amides. researchgate.net

The combinatorial nature of MCRs allows for the rapid generation of a large and diverse library of compounds by simply varying the input components.

The following interactive tables illustrate potential diversification strategies for the "(S)-1-(2-Aminopropanoyl)piperidin-3-one" scaffold.

Table 1: Diversification via Acylation of the Primary Amine

| Entry | Acylating Agent (R-COCl) | Resulting Substituent (R) |

| 1 | Acetyl chloride | -CH₃ |

| 2 | Benzoyl chloride | -Ph |

| 3 | Cyclopropanecarbonyl chloride | -c-C₃H₅ |

| 4 | Thiophene-2-carbonyl chloride | -2-Thienyl |

Table 2: Diversification via Reductive Amination of the Piperidin-3-one Ketone

| Entry | Amine (R¹R²NH) | Resulting Substituent at C3 |

| 1 | Benzylamine | -NHCH₂Ph |

| 2 | Morpholine | -N(CH₂CH₂)₂O |

| 3 | Cyclopropylamine | -NH-c-C₃H₅ |

| 4 | Aniline | -NHPh |

Table 3: Diversification via Ugi Four-Component Reaction

| Entry | Ketone (R¹COR²) | Isocyanide (R³NC) | Carboxylic Acid (R⁴COOH) |

| 1 | Acetone | tert-Butyl isocyanide | Acetic acid |

| 2 | Cyclohexanone | Benzyl isocyanide | Benzoic acid |

| 3 | Benzaldehyde | Cyclohexyl isocyanide | Propionic acid |

| 4 | 4-Fluorobenzaldehyde | Ethyl isocyanoacetate | Formic acid |

Advanced Spectroscopic and Analytical Characterization of S 1 2 Aminopropanoyl Piperidin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of molecules in solution. For a molecule like (S)-1-(2-Aminopropanoyl)piperidin-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its chemical structure.

¹H NMR and ¹³C NMR for Connectivity and Conformation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra reveal fundamental information about the electronic environment of each unique hydrogen and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (S)-1-(2-Aminopropanoyl)piperidin-3-one, distinct signals would be expected for the protons of the piperidinone ring, the alanine (B10760859) side chain, and the primary amine. The chemical shifts (δ) are influenced by adjacent functional groups like the ketone and amide carbonyls. For instance, protons on carbons adjacent to the nitrogen atom or the carbonyl groups would appear at a lower field (higher ppm) due to deshielding effects.

Based on data from similar piperidine (B6355638) structures, the expected chemical shifts can be summarized as follows: nih.govrsc.orgchemicalbook.com

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Amide C=O | - | ~170-175 |

| Ketone C=O | - | ~205-210 |

| Alanine α-CH | 3.5 - 4.5 | ~50-60 |

| Alanine CH₃ | 1.2 - 1.5 | ~15-20 |

| Piperidinone Ring CH₂ (adjacent to N) | 3.0 - 4.0 | ~40-55 |

| Piperidinone Ring CH₂ (adjacent to C=O) | 2.5 - 3.0 | ~35-45 |

| Piperidinone Ring CH₂ | 1.8 - 2.5 | ~20-30 |

| Primary Amine NH₂ | 1.5 - 3.0 (broad) | - |

Note: The table presents expected values based on analogous compounds. Actual values may vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex spin systems like the piperidinone ring, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. This would allow for the mapping of proton-proton connectivities throughout the entire piperidinone ring and the alanine fragment, confirming the sequence of atoms. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It is instrumental in definitively assigning each carbon signal in the ¹³C spectrum to a specific proton signal in the ¹H spectrum. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the exact molecular weight of a compound and offering insights into its structure through fragmentation analysis. The molecular weight of (S)-1-(2-Aminopropanoyl)piperidin-3-one (C₈H₁₄N₂O₂) is 186.11 g/mol . MS analysis would confirm this molecular weight by identifying the protonated molecule [M+H]⁺ at m/z 187.1.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, which provides valuable structural information. The fragmentation of peptide-like molecules is well-understood and typically occurs along the amide backbone. nih.govnih.gov For (S)-1-(2-Aminopropanoyl)piperidin-3-one, the primary fragmentation would be expected at the amide bond, leading to characteristic fragment ions.

Predicted Fragmentation Pathways:

| Fragment Ion | Proposed Structure/Loss | Description |

| b-ion | [H₂N-CH(CH₃)-CO]⁺ | Cleavage of the amide bond with charge retention on the N-terminal (alanine) fragment. |

| y-ion | [HN(CH₂)₂CH₂C(=O)CH₂]⁺ | Cleavage of the amide bond with charge retention on the C-terminal (piperidinone) fragment. |

| Neutral Loss | Loss of CO | Fragmentation of the piperidinone ring can lead to the loss of a neutral carbon monoxide molecule. |

| Ring Cleavage | Various | The piperidinone ring itself can undergo cleavage at various points, particularly at bonds adjacent to the nitrogen atom, providing further structural confirmation. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the presence of specific functional groups. libretexts.org The IR spectrum of (S)-1-(2-Aminopropanoyl)piperidin-3-one would display characteristic absorption bands corresponding to its key functional groups.

The most informative regions in the IR spectrum would be the N-H stretching region, the C-H stretching region, and the carbonyl (C=O) stretching region. libretexts.org

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Significance |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (typically two sharp bands) | Confirms the presence of the primary amine on the alanine moiety. libretexts.orgucalgary.ca |

| Amide | C=O Stretch | 1630 - 1680 (strong) | Indicates the amide linkage between the alanine and piperidinone components. ucalgary.ca |

| Ketone | C=O Stretch | 1700 - 1725 (strong) | Confirms the ketone functional group within the piperidinone ring. libretexts.orgucalgary.ca |

| Alkane | C-H Stretch | 2850 - 3000 | Represents the sp³ C-H bonds of the piperidine ring and alanine methyl group. libretexts.org |

The presence of two distinct carbonyl peaks (one for the amide and one for the ketone) would be a key diagnostic feature in the IR spectrum of this compound.

Chiral Chromatography for Enantiomeric Purity Determination

Since the molecule contains a chiral center at the α-carbon of the alanine residue, it is essential to determine its enantiomeric purity, confirming that the sample is predominantly the (S)-enantiomer. Chiral chromatography is the standard method for separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP) or by converting them into diastereomers with a chiral derivatizing agent before separation on a standard achiral column. jiangnan.edu.cn

For aminopiperidine-containing structures, several successful chiral HPLC methods have been developed. A common strategy involves pre-column derivatization to introduce a chromophore (a light-absorbing group), which enhances UV detection and can facilitate chiral recognition. nih.govresearchgate.net

A potential HPLC method could involve:

Derivatization: Reaction of the primary amine of the analyte with a chiral derivatizing agent or a UV-active agent like para-toluene sulfonyl chloride (PTSC) or benzoyl chloride. nih.govgoogle.com

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective for separating a wide range of enantiomers. nih.govresearchgate.net

Mobile Phase: A mixture of a polar organic solvent like ethanol (B145695) or isopropanol (B130326) with an alkane such as hexane (B92381) is typically used. A small amount of an amine additive, like diethylamine, is often included to improve peak shape for basic compounds. nih.gov

Detection: A UV detector set to a wavelength appropriate for the derivatized analyte (e.g., 228 nm for a PTSC derivative) would be used to monitor the separation. nih.gov

The result would be two separate peaks in the chromatogram, one for the (S)-enantiomer and one for the (R)-enantiomer. The relative area of these peaks allows for the precise calculation of the enantiomeric excess (ee), confirming the enantiopurity of the compound.

Precolumn Derivatization Techniques for Chiral Analysis

The chiral analysis of (S)-1-(2-Aminopropanoyl)piperidin-3-one, which contains a primary amino group and a ketone, often necessitates precolumn derivatization to enhance its chromatographic properties and detectability. This is particularly true for high-performance liquid chromatography (HPLC), where the introduction of a chromophoric or fluorophoric tag can significantly improve sensitivity. Furthermore, derivatization with a chiral reagent converts the enantiomers of the target compound into diastereomers, which can then be separated on a standard achiral stationary phase.

Several derivatization reagents are suitable for the primary amine in the alaninoyl moiety of the molecule. One common approach involves the use of o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-L-cysteine (L-Boc-Cys). researchgate.netbohrium.com The reaction forms highly fluorescent isoindole derivatives. researchgate.net When a chiral thiol is used, diastereomeric isoindoles are produced from the enantiomers of the analyte, allowing for their separation on a C18 reversed-phase column. bohrium.com

Another widely used class of derivatizing agents are the isothiocyanates. Reagents like (-)-1,7-dimethyl-7-norbornyl isothiocyanate can react with the primary amine to form thiourea (B124793) derivatives that absorb UV light, facilitating their detection and chiral separation. academicjournals.org Additionally, reagents such as 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be employed. NBD-Cl reacts with the amino group to yield highly fluorescent derivatives, which can then be separated on a chiral stationary phase. nih.gov The choice of derivatization reagent and chromatographic conditions is critical for achieving optimal separation and quantification of the enantiomers.

The following table illustrates a representative HPLC method for the chiral separation of amino acid derivatives after precolumn derivatization.

| Parameter | Condition |

| Derivatization Reagent | o-Phthalaldehyde (OPA) / N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) bohrium.com |

| Stationary Phase | C18 Reversed-Phase Column (e.g., CAPCELL PAK C18 MG II, 4.6 x 200 mm) bohrium.com |

| Mobile Phase | Gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., citric acid) bohrium.comnih.gov |

| Flow Rate | Typically 0.5 - 1.0 mL/min nih.gov |

| Detection | Fluorescence (Ex/Em wavelengths depend on the derivative) or UV (e.g., 340 nm for OPA derivatives) researchgate.net |

| Resolution (Rs) | > 2.0 for baseline separation of diastereomers bohrium.com |

Gas Chromatography (GC) for Enantiomeric Excess

Gas chromatography (GC) is a powerful technique for the determination of enantiomeric excess (ee) of volatile chiral compounds. For a compound like (S)-1-(2-Aminopropanoyl)piperidin-3-one, derivatization is typically required to increase its volatility and thermal stability for GC analysis. The primary amino group can be acylated or silylated to achieve this.

The enantiomeric separation is then carried out on a chiral stationary phase (CSP). Cyclodextrin derivatives, such as those found in Lipodex or Hydrodex capillary columns, are commonly used CSPs for the separation of enantiomers. researchgate.net The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase, leading to different retention times.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The formula for enantiomeric excess is:

ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| x 100

Where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively. Accurate determination of enantiomeric excess is crucial for quality control in asymmetric synthesis.

Below is a table with typical parameters for a chiral GC method for the analysis of amine derivatives.

| Parameter | Condition |

| Derivatization | Acylation with a suitable anhydride (B1165640) (e.g., trifluoroacetic anhydride) |

| Column | Chiral capillary column (e.g., cyclodextrin-based CSP like Rt-bDEXse) google.com |

| Carrier Gas | Helium or Hydrogen google.com |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 70-100 °C, followed by a ramp of 2-5 °C/min to a final temperature of 150-200 °C google.com |

| Detector | Flame Ionization Detector (FID) |

| Expected Outcome | Baseline separation of the derivatized enantiomers with a resolution > 1.5 google.com |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional model of the molecule's structure in the solid state, from which the spatial arrangement of its atoms can be unambiguously determined. To apply this method, a suitable single crystal of the compound or a derivative must be obtained.

For a light-atom molecule like (S)-1-(2-Aminopropanoyl)piperidin-3-one, the determination of the absolute configuration relies on the anomalous dispersion effect. When X-rays interact with the electrons of an atom, a small phase shift occurs. This effect is usually more pronounced for heavier atoms. If the crystal is non-centrosymmetric, the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l) will not be equal. The differences in these intensities can be used to determine the absolute configuration of the molecule. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned enantiomer; a value close to zero for the correct enantiomer is expected.

In cases where the anomalous scattering from the atoms in the target molecule is too weak, it may be necessary to form a derivative with a heavier atom (e.g., a salt with a halide or a complex with a metal) to enhance the anomalous dispersion effect and allow for a more reliable determination of the absolute configuration.

The following table provides an example of the type of crystallographic data that would be obtained from an X-ray analysis of a piperidine derivative.

| Parameter | Example Value |

| Chemical Formula | C8H14N2O2 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.0 Å, b = 8.1 Å, c = 11.2 Å, α = β = γ = 90° |

| Volume (V) | 545 Å3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.25 g/cm3 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature | 170 K |

| Flack Parameter | 0.05(10) |

Structure Activity Relationship Sar Investigations and Molecular Design Principles for S 1 2 Aminopropanoyl Piperidin 3 One Scaffolds

Identification of Key Pharmacophoric Features within Piperidinone Scaffolds

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For piperidinone-based scaffolds, particularly those designed as enzyme inhibitors, several key pharmacophoric features have been identified. These features are critical for molecular recognition and binding at the target's active site. nih.gov

The fundamental components of the pharmacophore for this class of compounds include:

A Central Heterocyclic Ring: The piperidinone ring acts as a rigid scaffold, correctly positioning the other functional groups for optimal interaction with the target protein. Its six-membered structure can adopt specific chair conformations that influence the spatial orientation of substituents. nih.gov

A Basic Amino Group: The primary amine of the aminopropanoyl moiety is often a crucial interaction point. For inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-IV), this basic group typically binds to an acidic region of the enzyme's active site, often referred to as the S1 subsite, which accommodates the N-terminal amino acid of natural substrates. nih.gov

A Carbonyl Group (Amide and Ketone): The amide carbonyl and the piperidinone ring's ketone group can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the target's active site, such as the catalytic triad (B1167595). nih.govnih.gov

Hydrophobic/Substitutable Regions: The piperidinone ring itself and the side chain of the amino acid moiety provide surfaces for modification. These regions can engage with hydrophobic pockets (like the S2 subsite in DPP-IV) or be altered to enhance properties like selectivity and potency. nih.gov

| Pharmacophoric Feature | Structural Component | Putative Interaction Role | Supporting Evidence |

|---|---|---|---|

| Basic Amine | (S)-Aminopropanoyl Group | Ionic bonding or H-bonding with anionic sites (e.g., Glu, Asp residues in S1 pocket). nih.gov | Mimics the N-terminus of natural peptide substrates. nih.gov |

| Hydrogen Bond Acceptor | Amide and Ketone Carbonyls | Interaction with H-bond donors (e.g., Ser, Tyr residues in the catalytic site). nih.govnih.gov | Essential for orienting the inhibitor within the active site. |

| Rigid Scaffold | Piperidinone Ring | Provides defined 3D geometry and positions substituents. nih.gov | Limits conformational flexibility, reducing entropic penalty upon binding. |

| Hydrophobic Pocket Binder | Amino Acid Side Chain | Van der Waals interactions with hydrophobic subsites (e.g., S2 pocket). nih.gov | Variations in this group significantly modulate potency. |

Impact of Stereochemistry on Molecular Recognition and Biological Activity

Stereochemistry is a paramount factor in drug action, as biological systems like enzymes and receptors are inherently chiral. nih.gov The three-dimensional structure of a molecule dictates its ability to fit into a binding site, and even subtle changes in the configuration of a single chiral center can lead to dramatic differences in biological activity. nih.govresearchgate.net For molecules like (S)-1-(2-aminopropanoyl)piperidin-3-one, which contain at least one stereocenter, the specific arrangement of atoms in space is critical for molecular recognition and subsequent biological response. nih.govjohnshopkins.edu

The (S)-configuration of the aminopropanoyl (alanine) moiety is often essential. This specific stereoisomer typically mimics the natural L-amino acids that are substrates for many proteases. nih.gov Studies on related compounds have shown that the (S)-enantiomer can be significantly more potent than its (R)-counterpart, or that only the (S)-isomer possesses the desired activity. nih.govjohnshopkins.edu This difference arises because the precise spatial orientation of the amino group, the side chain (a methyl group in this case), and the carbonyl group is required for optimal interaction with the chiral binding pocket of the target enzyme. nih.gov

| Compound/Isomer | Key Stereocenter(s) | Relative Biological Activity (Hypothetical) | Rationale |

|---|---|---|---|

| (S)-1-(2-Aminopropanoyl)piperidin-3-one | (S) at α-carbon of alanine (B10760859) | High | Mimics natural L-amino acid substrates, allowing for optimal fit in the chiral active site. nih.govjohnshopkins.edu |

| (R)-1-(2-Aminopropanoyl)piperidin-3-one | (R) at α-carbon of alanine | Low to Inactive | Incorrect orientation of key binding groups (amine, side chain) prevents effective interaction with the target. nih.gov |

| (3R, S)-Isomer (Substituted Ring) | (S) at alanine, (R) at C3 of piperidinone | Variable | The ring stereochemistry alters the overall 3D shape, which may enhance or disrupt binding depending on the target's topology. nih.gov |

| (3S, S)-Isomer (Substituted Ring) | (S) at alanine, (S) at C3 of piperidinone | Variable | Diastereomer of the (3R, S) isomer, presenting a different spatial arrangement of substituents. nih.gov |

Modulation of Substituents on the Piperidinone Ring and their Effect on SAR

Modifying the piperidinone ring with various substituents is a key strategy for optimizing the pharmacological profile of the lead scaffold. These substitutions can influence the molecule's potency, selectivity, and pharmacokinetic properties by altering its size, shape, polarity, and electronic character.

Research on related piperidine-based inhibitors has demonstrated that even small changes to the ring can have significant consequences. For instance, in a series of dipeptidyl peptidase II (DPP-II) inhibitors, the introduction of a 4-methyl or a 3-fluoro group onto the piperidine (B6355638) ring was found to improve selectivity against DPP-IV while maintaining high potency. nih.gov This suggests that these substituents may exploit subtle differences in the architecture of the active sites between different enzymes. The fluorine atom, for example, can alter local electronic properties and participate in favorable electrostatic or hydrogen bonding interactions, while the methyl group can provide beneficial hydrophobic interactions.

Conversely, for other targets, substitutions may be detrimental. Studies on certain IKKb inhibitors showed that any substitution on the ketone bridge of a piperidine moiety was unfavorable for activity. mdpi.com The size and position of the substituent are critical; for σ1 receptor ligands, a small methyl group on the piperidine nitrogen resulted in high affinity, whereas larger groups were less effective, indicating steric hindrance within the binding pocket. nih.gov These findings underscore that the effects of substituents are highly dependent on the specific topology of the target protein.

| Piperidinone Ring Position | Substituent (R) | Observed Effect on Activity/Selectivity | Potential Rationale |

|---|---|---|---|

| C3 | -F (Fluoro) | Improved selectivity, preserved potency. nih.gov | Alters local electronics; may form specific H-bonds or polar interactions. |

| C4 | -CH₃ (Methyl) | Improved selectivity, preserved potency. nih.gov | Favorable hydrophobic interaction with a specific sub-pocket of the target. |

| C4 | -OH (Hydroxy) | Can increase polarity and introduce a new H-bonding site. | Effect is target-dependent; may increase or decrease affinity. |

| - | No Substitution | Optimal for some targets where the binding pocket is sterically constrained. mdpi.com | Avoids unfavorable steric clashes. |

Variation of the Amino Acid Moiety and its Influence on Activity Profiles

The amino acid portion of the molecule, (S)-1-(2-aminopropanoyl), serves as a critical recognition element, particularly for peptidases that have high specificity for their substrates. Varying this moiety is a powerful tool for modulating activity and selectivity. The side chain of the amino acid (a methyl group for alanine) typically extends into the S2 subsite of dipeptidyl peptidases, a pocket that is often hydrophobic and varies significantly between different enzymes. nih.gov

Replacing the alanine with other amino acids can lead to profound changes in the activity profile. For example, in the development of DPP-II inhibitors, moving from a simple aminopropanoyl structure to a 1-[(S)-2,4-diaminobutanoyl] moiety and then adding large arylalkyl groups to the gamma-amino position resulted in a dramatic increase in potency and selectivity. nih.gov This demonstrates that extending the side chain can allow the inhibitor to access and interact with additional regions of the enzyme active site, forming more extensive and specific contacts.

| Amino Acid Moiety | Side Chain (-R) | Potential Impact on Activity Profile | Reference Principle |

|---|---|---|---|

| Alanine (Aminopropanoyl) | -CH₃ | Baseline activity; small hydrophobic interaction in S2 pocket. | Standard small hydrophobic side chain. nih.gov |

| Valine | -CH(CH₃)₂ | Increased steric bulk may improve or hinder fit in the S2 pocket. | Side chain branching can decrease reactivity/flexibility. nih.gov |

| Phenylalanine | -CH₂-Ph | Potential for strong π-π stacking interactions if the S2 pocket is aromatic. | Halogenation of this side chain can tune properties. rsc.org |

| 2,4-Diaminobutanoic acid | -(CH₂)₂-NH₂ | Introduces a second basic center for additional ionic interactions. | Led to highly potent DPP-II inhibitors. nih.gov |

| Serine | -CH₂-OH | Introduces a polar H-bonding group; can facilitate hydrolysis. researchgate.net | Can alter binding by forming new hydrogen bonds. |

Design Strategies for Enhanced Target Engagement and Selectivity

The rational design of more potent and selective analogues of (S)-1-(2-aminopropanoyl)piperidin-3-one relies on several established medicinal chemistry strategies. These approaches aim to optimize the molecule's interaction with its intended biological target while minimizing off-target effects.

One primary strategy is structure-based drug design , which utilizes high-resolution structural information of the target enzyme, often obtained from X-ray crystallography. By understanding the precise architecture of the active site, including the locations of key residues and binding pockets (e.g., S1, S2 subsites), designers can rationally modify the scaffold to maximize complementary interactions. nih.gov Computational tools like molecular docking and pharmacophore modeling are instrumental in this process, allowing for the virtual screening and evaluation of new designs before synthesis. nih.gov

Another key approach is lead optimization , where a known active compound (a "lead") is systematically modified. This was demonstrated in the development of DPP-II inhibitors, where substitutions on both the piperidine ring and the amino acid moiety were explored to enhance potency and selectivity. nih.gov A common tactic within this framework is to introduce conformational constraints . By making the molecule more rigid, for instance, by creating cyclic structures or introducing double bonds, the entropic penalty of binding is reduced, which can lead to a significant increase in affinity. nih.gov The "escape from flatland" concept further suggests that introducing more three-dimensional character, such as spirocyclic systems, can lead to better interactions with complex protein surfaces. mdpi.com

Biological Activity and Molecular Mechanisms of S 1 2 Aminopropanoyl Piperidin 3 One and Its Analogs: in Vitro Studies

In Vitro Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a crucial aspect of its pharmacological profile. This section explores the in vitro inhibitory effects of (S)-1-(2-Aminopropanoyl)piperidin-3-one and its analogs on various enzymes.

Inhibition of Inflammasome Components (e.g., NLRP3 ATPase)

Based on a comprehensive review of the available scientific literature, no direct in vitro studies have been published that specifically investigate the inhibitory activity of (S)-1-(2-Aminopropanoyl)piperidin-3-one on the components of the inflammasome, such as the NLRP3 ATPase.

Modulation of Mycobacterial Enzymes (e.g., DprE1)

The decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme for the cell wall synthesis of Mycobacterium tuberculosis and a key target for the development of new anti-tuberculosis drugs. nih.govnih.gov While various piperidine-containing compounds have been investigated as DprE1 inhibitors, specific in vitro data on the modulatory effects of (S)-1-(2-Aminopropanoyl)piperidin-3-one on DprE1 are not available in the current body of scientific literature. nih.govnih.govacs.org Research has identified other piperidine (B6355638) derivatives, such as 4-aminoquinolone piperidine amides, as noncovalent, reversible inhibitors of DprE1. nih.gov These studies highlight the potential of the piperidine scaffold in targeting mycobacterial enzymes, although direct evidence for the subject compound is lacking. nih.govnih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. researchgate.netnih.govnih.gov Studies on various piperidinone derivatives have demonstrated their potential as cholinesterase inhibitors. For instance, a series of 1-benzyl-3,5-bis(substituted benzylidene)piperidin-4-ones showed inhibitory activity against both AChE and BuChE, with some derivatives exhibiting IC50 values in the micromolar range. researchgate.net However, specific in vitro inhibition data for (S)-1-(2-Aminopropanoyl)piperidin-3-one against AChE and BuChE has not been reported in the reviewed literature.

Receptor Binding and Modulation Assays (In Vitro)

The interaction of a compound with specific receptors can elucidate its potential pharmacological effects. This section details the in vitro receptor binding profile of (S)-1-(2-Aminopropanoyl)piperidin-3-one and its analogs.

Sigma Receptor Ligand Affinity and Selectivity

The sigma receptors, particularly the σ1 subtype, are implicated in a variety of neurological disorders. nih.govchemrxiv.org Research into piperidine-based scaffolds has revealed potent σ1 receptor modulators. nih.govchemrxiv.orgnih.govrsc.org A study exploring the structure-activity relationship (SAR) of a series of (S)-3-oxopiperidine analogs provides valuable insight. chemrxiv.org While the exact aminopropanoyl group of the subject compound was not tested, analogs with different substituents on the piperidine nitrogen were evaluated for their binding affinity to the σ1 and dopamine (B1211576) D4 receptors.

The data from these analogs suggest that the (S)-3-oxopiperidine core is a viable scaffold for achieving high affinity and selectivity for the σ1 receptor. For example, an analog with a 2-methylphenyl group attached to the N-methyl-5-indazole moiety on the piperidine nitrogen showed a high affinity for the σ1 receptor with a Kᵢ of 37 nM and was significantly less active against the D4 receptor. chemrxiv.org

| Compound | Core Structure | Substituent | σ₁ Receptor Kᵢ (nM) | D₄ Receptor % Inhibition @ 10 µM | Reference |

|---|---|---|---|---|---|

| Analog 1 | (S)-3-oxopiperidine | N-(N-methyl-5-indazolyl)-2-pyridine | 1,283 | - | chemrxiv.org |

| Analog 2 | (S)-3-oxopiperidine | N-(N-methyl-5-indazolyl)-2-methylphenyl | 37 | 65% | chemrxiv.org |

Dopamine Receptor Binding and Selectivity

Dopamine receptors are crucial targets for drugs treating a range of neuropsychiatric disorders. nih.govfrontiersin.orgnih.govnih.gov The piperidine scaffold is a common feature in many dopamine receptor ligands. nih.govnih.gov However, a review of the available literature did not yield specific in vitro binding data for (S)-1-(2-Aminopropanoyl)piperidin-3-one at any of the dopamine receptor subtypes. Studies on related piperidine derivatives show a wide range of affinities and selectivities for D2-like receptors, underscoring the sensitivity of the dopamine receptor binding pocket to subtle structural modifications. nih.govnih.govnih.govclinpgx.org For instance, the replacement of a piperidine ring with a tropane (B1204802) ring in one series of compounds reversed the selectivity between D2 and D3 receptors. nih.gov

Histamine (B1213489) Receptor Modulation

The piperidine scaffold is a crucial structural feature in a variety of compounds designed to modulate the activity of histamine receptors, particularly the H3 subtype (H3R). nih.govnih.gov Research into dual-acting ligands that target both histamine H3 and sigma-1 (σ1) receptors has identified the piperidine moiety as a critical element for achieving this dual activity. nih.govnih.gov A comparative analysis between closely related compounds demonstrated that a piperidine-containing molecule (KSK68) exhibited high affinity for both H3 and σ1 receptors, whereas its piperazine (B1678402) analog (KSK67) was highly selective for the H3R, highlighting the piperidine ring's influence on σ1 receptor binding. nih.govnih.gov

Further studies have synthesized and evaluated series of piperidine derivatives for their histamine receptor affinity. N-alkyl S-[3-(piperidin-1-yl)propyl]isothioureas were found to be potent and selective antagonists of the human H3 receptor, with no significant activity at the H4 receptor. researchgate.net In one series, compounds with a piperidine core consistently showed high affinity for H3 receptors, with Ki values often below 100 nM. nih.gov For instance, compound 12 , a piperidine derivative, was selected as a lead structure due to its promising biological profile. nih.gov The development of pharmacological hybrids has also utilized piperidine-like substructures. By linking a mepyramine-type H1 antagonist structure to H2 antagonist moieties like roxatidine (B1205453) or tiotidine (B1662263) through a cyanoguanidine linker, researchers have created compounds with dual H1 and H2 antagonistic activity. mdpi.com The potency of these hybrids was influenced by the linker length and substituents, with a hexamethylene spacer and a p-methoxy group proving beneficial for activity at both receptors. mdpi.com

Table 1: In Vitro Binding Affinities of Piperidine Analogs at Histamine Receptors

| Compound | Structure Description | Receptor Target | Binding Affinity (Ki) | Reference |

| KSK68 | 4-pyridylpiperidine moiety | hH3R / σ1R | High affinity at both | nih.govnih.gov |

| KSK67 | Piperazine analogue of KSK68 | hH3R | 3.17 nM | nih.gov |

| Compound 5 | Piperidine derivative | hH3R | 7.70 nM | nih.gov |

| Compound 5 | Piperidine derivative | σ1R | 3.64 nM | nih.gov |

| Compound 11 | Piperidine derivative | hH3R | 26.8 nM | polimi.it |

| Compound 11 | Piperidine derivative | σ1R | 493 nM | polimi.it |

| Compound 18 | N-alkyl S-[3-(piperidin-1-yl)propyl]isothiourea | hH3R | Potent antagonist | researchgate.net |

| Compound 19 | N-alkyl S-[3-(piperidin-1-yl)propyl]isothiourea | hH3R | Potent antagonist | researchgate.net |

| Compound 32 | Mepyramine-tiotidine hybrid (hexamethylene spacer) | H1R / H2R | High potency at both | mdpi.com |

Chemokine Receptor Binding (e.g., CXCR4)

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor implicated in various diseases, including cancer metastasis and HIV infection, making it a significant target for therapeutic antagonists. nih.govmdpi.com Analogs of (S)-1-(2-Aminopropanoyl)piperidin-3-one, particularly those containing piperidine or structurally related motifs, have been developed as potent CXCR4 modulators. nih.gov

Virtual screening and rational drug design have led to the identification of novel aminopiperidinyl amide compounds that act as CXCR4 modulators. nih.gov A notable hit compound, ZINC 72372983 , demonstrated a binding affinity of 100 nM and inhibited chemoattractant-induced cell migration by 69% at that concentration. nih.gov Further optimization based on molecular dynamics simulations resulted in the synthesis of compound Z7R , which exhibited a significantly improved binding affinity with an IC50 value of 1.25 nM and enhanced chemotaxis inhibition of 78.5%. nih.gov

Other classes of CXCR4 antagonists also feature core structures related to piperidine. Isothiourea-based antagonists, such as IT1t , bind to the orthosteric binding pocket of CXCR4 with high potency (IC50 = 8.0 nM). nih.gov This class of compounds has been used as a scaffold to develop fluorescent probes for studying receptor pharmacology, resulting in derivatives with retained high affinity, such as compound 18a (pKD = 7.1) and compound 24 (pKD = 6.6). nih.govacs.org Additionally, peptide-based antagonists like T140 have been labeled with fluorine-18 (B77423) (e.g., 6-[18F]FPy-T140 ) to create PET imaging agents that preserve high-affinity binding to CXCR4, demonstrating the versatility of targeting this receptor with diverse chemical structures. mdpi.com

Table 2: Binding Affinity and Inhibitory Activity of CXCR4 Modulators

| Compound | Chemical Class | Assay Type | Measured Activity | Reference |

| ZINC 72372983 | Aminopiperidinyl amide | Binding Affinity | 100 nM | nih.gov |

| Z7R | Aminopiperidinyl amide | Binding Affinity (IC50) | 1.25 nM | nih.gov |

| IT1t | Isothiourea | Inhibitory Activity (IC50) | 8.0 nM | nih.gov |

| Compound 18a | Fluorescent IT1t derivative | Binding Affinity (pKD) | 7.1 | nih.gov |

| Compound 24 | Fluorescent IT1t derivative | Binding Affinity (pKD) | 6.6 | nih.gov |

| FC131 Analogs | Peptide-amidine hybrids | Binding Activity (IC50) | 0.2 - 0.3 µM | nih.gov |

Cell-Based Assays for Biological Response (In Vitro)

Anti-inflammatory Effects in Cellular Models (e.g., Pyroptosis Inhibition)

Pyroptosis is a form of inflammatory programmed cell death that is crucial in the pathogenesis of various inflammatory diseases. The inhibition of this pathway represents a promising strategy for anti-inflammatory therapy. nih.gov While direct studies on (S)-1-(2-Aminopropanoyl)piperidin-3-one are limited, research on other complex molecules demonstrates that targeting pyroptosis is an effective anti-inflammatory mechanism. For example, Sipeimine, a steroidal alkaloid, has been shown to protect chondrocytes from lipopolysaccharide (LPS)-induced inflammation and pyroptosis. nih.gov It achieves this by suppressing the NLRP3 inflammasome, a key component in the pyroptosis signaling cascade. The mechanism involves the inhibition of the PI3K/AKT/NF-κB signaling pathway, which in turn reduces the expression of pro-inflammatory factors like COX-2, iNOS, IL-1β, and IL-18. nih.gov

Similarly, total glucosides of paeony (TGP) have demonstrated anti-inflammatory properties by inhibiting pyroptosis in a mouse model of alopecia areata. nih.gov TGP treatment reduced levels of pyroptosis-related proteins, including NLRP3, ASC, caspase-1, and Gasdermin D (GSDMD), leading to a decrease in the inflammatory markers IL-1β and IL-18. nih.gov These findings illustrate that inhibition of the NLRP3 inflammasome-mediated pyroptosis pathway is a viable mechanism for exerting anti-inflammatory effects in cellular models.

Antiproliferative Effects in Cancer Cell Lines

Piperidone-containing compounds have demonstrated significant antiproliferative effects across a range of human cancer cell lines. Two novel piperidone derivatives, 2608 (1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone) and 2610 (1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone), were found to be cytotoxic to breast, pancreatic, leukemia, lymphoma, and colon cancer cells, with cytotoxic concentrations (CC50) in the low micromolar to nanomolar range. nih.gov Their mechanism of action involves the induction of the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7. nih.govnih.gov

The piperidine nitroxide Tempol also exhibits selective cytotoxicity, proving significantly more effective at inhibiting the growth of neoplastic cells compared to nonneoplastic cell lines from the breast, liver, and ovary. researchgate.net Studies on MCF-7 breast cancer cells, which are particularly sensitive to Tempol, indicate that the compound induces apoptosis. researchgate.net Another piperidine-containing natural product, piperine , has likewise shown cytotoxic effects against various tumor cell lines. researchgate.net The antiproliferative activity is not limited to piperidones; other related heterocyclic structures, such as 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogs, have been designed as tubulin polymerization inhibitors and show potent antiproliferative activity in MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values in the nanomolar range. mdpi.com

Table 3: Antiproliferative Activity of Piperidine Analogs in Cancer Cell Lines

| Compound | Chemical Class | Cancer Cell Line | Activity (IC50 / CC50) | Reference |

| 2608 | Dichloroacetyl-piperidone | Lymphoma (CEM) | Low µM - nM range | nih.gov |

| 2610 | Dichloroacetyl-piperidone | Colon (COLO 205) | Low µM - nM range | nih.gov |

| Tempol | Piperidine Nitroxide | Breast (MCF-7/WT) | ~0.4 mM (96h exposure) | researchgate.net |

| Tempol | Piperidine Nitroxide | Colon (LoVo/WT) | >1 mM (96h exposure) | researchgate.net |

| Piplartine | Pyridinone | Various | 0.7 - 1.7 µg/ml | researchgate.net |

| Piperine | Piperidine Alkaloid | Various | Higher than Piplartine | researchgate.net |

| Compound 9q | 3-(prop-1-en-2-yl)azetidin-2-one | Breast (MCF-7) | 10-33 nM range | mdpi.com |

| Compound 9q | 3-(prop-1-en-2-yl)azetidin-2-one | Breast (MDA-MB-231) | 23-33 nM range | mdpi.com |

Antimalarial Activity in Parasite Strains

Derivatives containing a piperidine ring are a promising class of compounds in the search for new antimalarial agents, showing activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. researchgate.netresearchgate.net A synthesized library of 1,4-disubstituted piperidine derivatives yielded several highly active molecules. researchgate.net Notably, compound 13b displayed potent activity against both the chloroquine-sensitive 3D7 strain (IC50 = 4.19 nM) and the chloroquine-resistant W2 strain (IC50 = 13.30 nM). researchgate.net Compounds 12d (IC50 = 13.64 nM against 3D7) and 12a (IC50 = 11.6 nM against W2) also showed activity comparable to the control drug, chloroquine. researchgate.net

Other piperidine-related structures have also been identified as potent antimalarials. Spiropiperidine hydantoins, such as CWHM-123 and CWHM-505 , are effective against the P. falciparum 3D7 strain with IC50 values of 0.310 µM and 0.099 µM, respectively. mdpi.com Furthermore, the aminopeptidase (B13392206) inhibitor phebestin exhibits strong in vitro inhibitory activity against both the 3D7 (IC50 = 157.90 nM) and the resistant K1 (IC50 = 268.17 nM) strains of P. falciparum. nih.gov The natural alkaloid piperine , which contains a piperidine moiety, has also been noted for its moderate antimalarial activity. nih.gov

Table 4: In Vitro Antimalarial Activity of Piperidine Analogs against P. falciparum

| Compound | Chemical Class | Parasite Strain | Activity (IC50) | Reference |

| 13b | 1,4-Disubstituted piperidine | 3D7 (sensitive) | 4.19 nM | researchgate.net |

| 13b | 1,4-Disubstituted piperidine | W2 (resistant) | 13.30 nM | researchgate.net |

| 12d | 1,4-Disubstituted piperidine | 3D7 (sensitive) | 13.64 nM | researchgate.net |

| 12a | 1,4-Disubstituted piperidine | W2 (resistant) | 11.6 nM | researchgate.net |

| CWHM-123 | Spiropiperidine hydantoin | 3D7 | 0.310 µM | mdpi.com |

| CWHM-505 | Spiropiperidine hydantoin | 3D7 | 0.099 µM | mdpi.com |

| Phebestin | Aminopeptidase inhibitor | 3D7 | 157.90 nM | nih.gov |

| Phebestin | Aminopeptidase inhibitor | K1 (resistant) | 268.17 nM | nih.gov |

Antimicrobial Activity against Bacterial Strains

Piperidine and piperidin-4-one derivatives are recognized for their broad-spectrum antimicrobial properties. researchgate.netbiomedpharmajournal.org Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria. researchgate.net For example, synthesized piperidin-4-one derivatives have demonstrated antimicrobial efficiency against the Gram-positive strain Staphylococcus aureus and the Gram-negative strain Enterobacter sp. yu.edu.jo In one study, a thiosemicarbazide (B42300) derivative of piperidin-4-one (Compound III ) showed higher antimicrobial activity than its precursor. yu.edu.jo

The antimicrobial potential of this chemical class extends to drug-resistant strains. Synthetic 1,3-bis(aryloxy)propan-2-amines, which are structurally related to the core scaffold, showed effective inhibition of Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), with minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml. nih.gov The bactericidal mechanism of these compounds is suggested by the similarity between their MIC and minimal bactericidal concentrations. nih.gov Natural sources of piperidine alkaloids, such as Piper betle (black betle), also yield extracts with antimicrobial activity against oral pathogens like Streptococcus mutans and Streptococcus sanguinis. nih.gov The evaluation of synthetic analogues of marine alkaloids, such as oroidin, has further confirmed that this structural class is generally more effective against Gram-positive than Gram-negative bacteria. mdpi.comnih.gov

Table 5: Antimicrobial Activity of Piperidine Analogs and Related Compounds

| Compound/Extract | Chemical Class/Source | Target Strain(s) | Activity/Result | Reference |

| Compound III | Piperidin-4-one thiosemicarbazide | S. aureus, Enterobacter sp. | Higher activity than precursor | yu.edu.jo |

| 1,3-bis(aryloxy)propan-2-amines | Synthetic amines | Gram-positive bacteria (incl. MRSA) | MIC: 2.5–10 µg/ml | nih.gov |

| Piperidine derivatives | Synthetic piperidines | S. aureus, E. coli | Active | researchgate.net |

| Piper betle extract | Natural product (piperidine alkaloids) | S. mutans, S. sanguinis | Active at 0.5% and 1% conc. | nih.gov |

| Oroidin (2b) | Marine alkaloid analogue | S. aureus | >90% growth inhibition | mdpi.com |

Molecular Mechanism of Action Elucidation (In Vitro)

The primary molecular target for (S)-1-(2-Aminopropanoyl)piperidin-3-one and its structural analogs is the enzyme Dipeptidyl Peptidase-4 (DPP-4). In vitro studies have established that compounds of this class act as inhibitors of DPP-4, a serine protease that plays a critical role in glucose homeostasis. nih.gov The fundamental mechanism of DPP-4 involves the cleavage of N-terminal dipeptides from various polypeptide substrates, particularly when the penultimate amino acid is proline or alanine (B10760859). nih.govmdpi.com Key substrates for DPP-4 include the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). nih.govyoutube.com By inactivating these hormones, DPP-4 curtails their insulinotropic effects. youtube.comgoogle.com

The inhibitory action of (S)-1-(2-Aminopropanoyl)piperidin-3-one is predicated on its ability to bind to the active site of the DPP-4 enzyme, thereby preventing the substrate from accessing the catalytic triad (B1167595) (Ser630, Asp708, and His740). nih.gov The active site of DPP-4 is often described as having distinct subpockets, with the S1 and S2 pockets being of primary importance for inhibitor binding. nih.gov

Interaction with the S1 Pocket : The S1 pocket is a largely hydrophobic cavity lined with amino acid residues such as Tyr631, Val656, Trp659, Tyr662, and Tyr666. oatext.com For inhibitors like (S)-1-(2-Aminopropanoyl)piperidin-3-one, the piperidin-3-one (B1582230) ring is expected to occupy this S1 pocket. The structure of the heterocyclic ring (e.g., piperidine, pyrrolidine) and its substituents are crucial for achieving potent inhibition, as they dictate the nature of the interactions within this hydrophobic region. nih.govnih.gov

Interaction with the S2 Pocket and Catalytic Site : The (S)-2-aminopropanoyl moiety of the molecule is crucial for its function, mimicking the N-terminal portion of natural substrates. The primary amino group of this moiety is believed to form key electrostatic interactions, including a salt bridge, with a pair of glutamic acid residues (Glu205 and Glu206) in the S2 subsite. oatext.com This interaction anchors the inhibitor within the active site. The carbonyl group of the propanoyl linker can also form hydrogen bonds with surrounding residues, further stabilizing the enzyme-inhibitor complex.

Ligand Efficiency and Druggability Assessment through In Vitro Parameters

In the early stages of drug discovery, in vitro parameters are essential for assessing the potential of a compound to be developed into a viable drug. For inhibitors like (S)-1-(2-Aminopropanoyl)piperidin-3-one, key metrics include ligand efficiency (LE) and lipophilic ligand efficiency (LLE), which help in optimizing potency while maintaining favorable physicochemical properties. nih.gov

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (or heavy atom count, HAC) of a molecule. It is a valuable metric for comparing the potency of compounds of different sizes and helps guide the optimization process, particularly in fragment-based drug design. A higher LE value indicates that a molecule is achieving its potency more efficiently in terms of its size. It is commonly calculated using the following formula:

LE = (1.37 * pIC50) / HAC

Where pIC50 is the negative logarithm of the IC50 value in molar concentration, and HAC is the number of heavy atoms in the molecule.

Lipophilic Ligand Efficiency (LLE) , also referred to as LipE, relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). This metric is crucial because high lipophilicity can often lead to issues with promiscuity, metabolic instability, and toxicity. The goal is to increase potency without a concomitant increase in lipophilicity. An LLE value of 5 or greater is often considered desirable for drug candidates. scilit.com The formula is:

LLE = pIC50 - cLogP

Where cLogP is the calculated logarithm of the partition coefficient.

While specific in vitro inhibitory and druggability data for (S)-1-(2-Aminopropanoyl)piperidin-3-one are not available in publicly accessible literature, an analysis of its close structural analogs with piperidine and pyrrolidine (B122466) cores can provide representative insights. The following tables present the reported in vitro DPP-4 inhibitory activity and calculated efficiency metrics for such analogs.

Table 1: In Vitro DPP-4 Inhibitory Activity of Selected Structural Analogs This table shows the half-maximal inhibitory concentration (IC50) for various compounds structurally related to (S)-1-(2-Aminopropanoyl)piperidin-3-one.

| Compound Name | Structure | IC50 (µM) | Source |

| (3R)-3-amino-1-(4-benzylpiperidin-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | 1.6 | oatext.com | |

| (3R)-3-amino-1-((2S)-2-benzylpyrrolidin-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | 0.3 | oatext.com | |

| (3R)-3-amino-1-(4-phenethylpiperazin-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | 1.2 | oatext.com | |

| (3R)-3-amino-1-(4-amino-1-benzylpiperidin-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | 4.0 | oatext.com |

Table 2: Calculated Ligand Efficiency and Druggability Parameters for Structural Analogs This table displays the calculated molecular properties and efficiency metrics for the analog compounds, providing a framework for druggability assessment.

| Compound Name | MW ( g/mol ) | HAC | pIC50 | cLogP (est.) | LE (kcal/mol/HA) | LLE |

| (3R)-3-amino-1-(4-benzylpiperidin-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | 432.48 | 31 | 5.80 | 3.89 | 0.25 | 1.91 |

| (3R)-3-amino-1-((2S)-2-benzylpyrrolidin-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | 418.45 | 30 | 6.52 | 3.63 | 0.30 | 2.89 |

| (3R)-3-amino-1-(4-phenethylpiperazin-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | 447.51 | 32 | 5.92 | 3.48 | 0.25 | 2.44 |

| (3R)-3-amino-1-(4-amino-1-benzylpiperidin-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | 447.51 | 32 | 5.40 | 3.19 | 0.23 | 2.21 |

Note: cLogP values are estimations and may vary depending on the calculation algorithm used. The pIC50, LE, and LLE values are derived from the IC50 data presented in Table 1.

The analysis of these analogs shows that subtle structural modifications, such as changing the ring size from a piperidine to a pyrrolidine, can significantly impact inhibitory potency. oatext.com The pyrrolidine analog, for instance, displays a higher pIC50 and consequently better ligand efficiency metrics (LE and LLE) compared to its piperidine counterparts in this series, marking it as a more efficient inhibitor in terms of both size and lipophilicity. oatext.com This type of in vitro analysis is fundamental for guiding the selection and optimization of lead compounds in a drug discovery program.

Computational Chemistry and Molecular Modeling of S 1 2 Aminopropanoyl Piperidin 3 One and Ligand Target Interactions

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism and predicting the affinity of a compound for a specific receptor.

For (S)-1-(2-Aminopropanoyl)piperidin-3-one, molecular docking studies would be performed against various potential protein targets to elucidate its binding mode. The process involves preparing the three-dimensional structures of both the ligand and the protein. The flexibility of the ligand and key amino acid residues in the protein's active site are often considered to simulate a realistic binding event. Docking algorithms then explore numerous possible conformations and orientations of the ligand within the binding site, scoring them based on a function that estimates the binding free energy. The results can reveal the most likely binding pose and provide a quantitative estimate of the binding affinity. dntb.gov.uanih.govnih.gov

Protein-Ligand Interaction Analysis

Following the prediction of the binding mode, a detailed analysis of the protein-ligand interactions is conducted. This analysis identifies the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. nih.gov For (S)-1-(2-Aminopropanoyl)piperidin-3-one, the key functional groups—the secondary amine in the piperidine (B6355638) ring, the ketone carbonyl group, the amide linkage, and the primary amine of the propanoyl moiety—are expected to play significant roles in forming these interactions.

For instance, the carbonyl oxygen and the amine protons are potential hydrogen bond donors and acceptors. The piperidine ring and the aliphatic portion of the propanoyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket. The protonated primary amine could also form salt bridges with acidic residues like aspartate or glutamate. nih.gov A representative analysis of potential interactions is detailed in the table below.

| Functional Group |

Identification of Potential Binding Sites

Molecular docking can be performed in two primary modes: blind docking and targeted docking. In blind docking, the entire surface of the protein is searched to identify potential binding sites without prior knowledge. This approach is useful for identifying novel allosteric sites or for initial screening when the primary binding site is unknown. rsc.org Targeted docking, on the other hand, focuses on a known active site or a region predicted to be a binding pocket.

For (S)-1-(2-Aminopropanoyl)piperidin-3-one, blind docking could reveal multiple potential binding cavities on a target protein. These sites would be ranked based on their predicted binding energies. Subsequent targeted docking simulations would then provide a more refined analysis of the interactions within the most promising sites, helping to confirm the most likely biological target and binding pocket.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions. rsc.orgnih.gov

Conformational Analysis of the Compound in Solution and Bound States

The conformation of (S)-1-(2-Aminopropanoyl)piperidin-3-one can significantly influence its biological activity. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat forms. nih.gov The presence of the N-acyl group introduces a pseudoallylic strain that can favor an axial orientation of substituents on the piperidine ring. nih.gov In solution, the compound will exist in an equilibrium of different conformers. MD simulations can predict the preferred conformations in both aqueous solution and when bound to a protein target. These simulations reveal how the protein environment influences the ligand's shape and which conformation is stabilized upon binding. nih.govnih.gov

| Conformation | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| Chair (axial propanoyl) | 0.0 | 0.0 |

| Chair (equatorial propanoyl) | +3.2 | +2.5 |

| Twist-Boat | +1.5 | +2.0 |

Note: The data in this table is representative and based on computational studies of similar N-acylpiperidine compounds. nih.gov

Analysis of Binding Stability and Key Residue Interactions

MD simulations are crucial for assessing the stability of the predicted protein-ligand complex from docking studies. By simulating the complex over nanoseconds or even microseconds, it is possible to monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests a stable binding mode. nih.govsemanticscholar.org

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein become more or less flexible upon ligand binding. This analysis can highlight key residues that are crucial for the interaction. The persistence of specific hydrogen bonds and other interactions observed in docking can also be tracked throughout the simulation, providing a more accurate picture of the binding stability and the most important interactions driving complex formation. rsc.org

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of a molecule. tandfonline.com Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties. tandfonline.com

For (S)-1-(2-Aminopropanoyl)piperidin-3-one, quantum chemical calculations can determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These calculations are fundamental for understanding the intrinsic chemical properties of the compound and can aid in predicting its metabolic fate and potential for covalent interactions. tandfonline.comacs.org

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Influences solubility and binding |

Note: The data in this table is representative and based on typical values for similar organic molecules.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a molecule like (S)-1-(2-Aminopropanoyl)piperidin-3-one, a pharmacophore model would be instrumental in virtual screening campaigns to discover novel, potent, and selective ligands for its putative target, which, based on its structure, could potentially be a dipeptidyl peptidase (DPP) or another enzyme recognizing dipeptide-like substrates. acs.orgfip.orgnih.gov

The development of a pharmacophore model for this compound would typically involve the identification of key chemical features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and charged groups. derpharmachemica.comnih.gov The (S)-stereochemistry of the alaninoyl moiety and the spatial arrangement of the amine, amide, and ketone functionalities would be critical determinants of the pharmacophore.

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for molecules that match the defined features and spatial constraints. nih.gov This virtual screening process can efficiently filter millions of compounds to a manageable number for subsequent in vitro testing, significantly accelerating the discovery of new lead compounds. nih.gov

Table 1: Hypothetical Pharmacophore Features of (S)-1-(2-Aminopropanoyl)piperidin-3-one

| Pharmacophoric Feature | Corresponding Moiety | Potential Interaction |